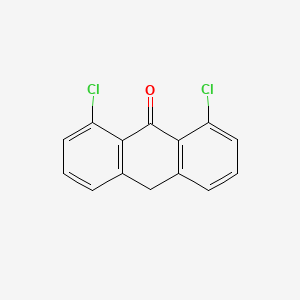

1,8-Dichloro-10H-anthracen-9-one

CAS No.: 50259-93-3

Cat. No.: VC8024763

Molecular Formula: C14H8Cl2O

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50259-93-3 |

|---|---|

| Molecular Formula | C14H8Cl2O |

| Molecular Weight | 263.1 g/mol |

| IUPAC Name | 1,8-dichloro-10H-anthracen-9-one |

| Standard InChI | InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2 |

| Standard InChI Key | AYDNUUZHQKPRKA-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl |

Introduction

Physicochemical Properties

1,8-Dichloro-10H-anthracen-9-one is a crystalline solid with a molecular weight of 263.12 g/mol. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 1,8-Dichloro-10H-anthracen-9-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 263.12 g/mol | |

| Density | 1.411 g/cm³ | |

| Boiling Point | 435°C at 760 mmHg | |

| Flash Point | 183.5°C | |

| Melting Point | Not Available | |

| LogP (Partition Coefficient) | 4.128 |

The compound’s planar anthracene backbone, substituted with chlorine atoms at the 1- and 8-positions and a ketone group at the 9-position, contributes to its stability and reactivity. The presence of chlorine atoms enhances electrophilic substitution reactivity, while the ketone group facilitates nucleophilic additions and reductions .

Synthesis and Structural Elucidation

Reduction of 1,8-Dichloroanthraquinone

The primary synthetic route involves the reduction of 1,8-dichloroanthraquinone (I) using stannous chloride () in a mixture of hydrochloric acid and acetic acid. This reaction proceeds via concomitant ether cleavage to yield 1,8-dichloro-9(10H)-anthracenone (II) (Figure 1) .

Figure 1: Reduction Pathway

Acylation Reactions

The 9-position oxygen in 1,8-dichloro-9(10H)-anthracenone undergoes nucleophilic acylation with acyl chlorides () under weakly basic conditions (e.g., pyridine in ). This reaction proceeds via the enol tautomer (IV), enabling esterification at the C-9 oxygen (Figure 2) .

Figure 2: Enol Tautomer-Mediated Acylation

Substituents (R) on the acyl chloride may include alkyl groups (C1–C6), halogenated chains, or aryl groups, allowing modular derivatization .

X-Ray Crystallographic Validation

Crystallographic studies of intermediates, such as 9-hydroxy-10-anthrone (derived from NaSO reduction of 1,8-dichloroanthraquinone), confirm the structural integrity of the anthracene framework. Antiperiplanar elimination mechanisms during reduction further validate the stereoelectronic control in these reactions .

Pharmacological Applications

Cytotoxic Activity

9-Acyloxy derivatives of 1,8-dichloroanthracene exhibit notable cytotoxicity against human cancer cell lines. In vitro studies demonstrate growth inhibition in:

-

KB cells (oral epidermoid carcinoma): IC values comparable to mitoxantrone .

-

GBM 8401 cells (cervical carcinoma): Significant reduction in proliferation .

-

CHO cells (Chinese hamster ovary): Dose-dependent cytotoxicity .

The ketone group at C-9 is critical for intercalation with DNA, while chlorine atoms enhance membrane permeability .

Reaction Mechanisms and Intermediate Studies

Stepwise Reduction with Na2_22S2_22O4_44

Treatment of 1,8-dichloroanthraquinone with sodium dithionite () at room temperature yields 9-hydroxy-10-anthrone (13), which upon heating at 90°C converts to anthrone (10) (Scheme 3) . This two-step reduction highlights the intermediacy of cis-diol species, which undergo antiperiplanar elimination to form the final product .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume